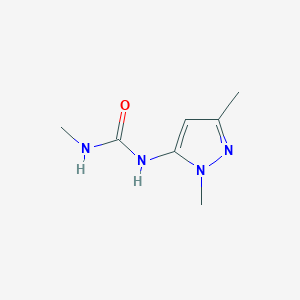

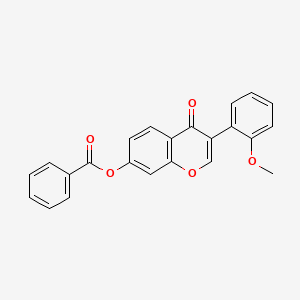

2-(methylthio)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of various benzamide derivatives with pyridine moieties has been explored in several studies. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Another study reported the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst, achieving a high yield of 87.8% . Additionally, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide was synthesized through a five-step process starting from 2-nitrobenzoic acid, with a final yield of 54.5% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance ((1)H NMR), and carbon-13 nuclear magnetic resonance ((13)C NMR) spectroscopies were employed to characterize the synthesized products . X-ray single-crystal diffraction was used to determine the crystal structures, including atom positions, bond lengths, bond angles, and dihedral angles . The crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative revealed two independent molecules with different orientations of the pyridine ring with respect to the benzene ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization, condensation, chlorination, aminolysis, reduction, and coordination to metal ions. For example, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of copper(II) complexes . The synthesis of benzopyrano[4,3-b]pyrrol-4(1H)-ones from N(α)-(2-oxo-2H-1-benzopyran-4-yl)Weinreb α-aminoamides involved reactions with organometallic compounds and subsequent cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were inferred from their molecular structures and the nature of their substituents. The presence of different substituents on the benzamide and pyridine moieties influences the molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding and C–H⋯π interactions . The cytotoxic activity of the synthesized compounds was evaluated against various human cancer cell lines, with some derivatives showing significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The analgesic properties of modified pyrido[1,2-a]pyrimidine derivatives were also studied, with para-substituted derivatives showing increased biological activity .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-24-15-6-3-2-5-14(15)18(23)20-12-13-8-9-19-16(11-13)21-10-4-7-17(21)22/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHXOPQUTQOOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3003403.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)

![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)

![N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3003409.png)

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)